molecular formula C16H24ClNO3S B12185066 [(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl](2-methylcyclohexyl)amine

[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl](2-methylcyclohexyl)amine

Cat. No.: B12185066
M. Wt: 345.9 g/mol
InChI Key: JIXAJKOWQWYONT-UHFFFAOYSA-N
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Description

(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylamine is a complex organic compound characterized by its unique structural features. This compound contains a sulfonyl group attached to a phenyl ring, which is further substituted with chloro, ethoxy, and methyl groups. The cyclohexylamine moiety adds to its complexity, making it a subject of interest in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-ethoxy-4-methylphenyl)sulfonylamine typically involves multiple steps:

    Formation of the Phenyl Sulfonyl Intermediate: The initial step involves the sulfonylation of 5-chloro-2-ethoxy-4-methylphenyl with a suitable sulfonyl chloride reagent under basic conditions.

    Cyclohexylamine Coupling: The intermediate is then reacted with 2-methylcyclohexylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylamine finds applications in various fields:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Chloro-2-ethoxy-4-methylphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-ethoxy-4-methylphenyl)sulfonylamine
  • (5-Chloro-2-ethoxy-4-methylphenyl)sulfonylamine

Uniqueness

(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylamine is unique due to its specific substitution pattern and the presence of the cyclohexylamine moiety

Properties

Molecular Formula

C16H24ClNO3S

Molecular Weight

345.9 g/mol

IUPAC Name

5-chloro-2-ethoxy-4-methyl-N-(2-methylcyclohexyl)benzenesulfonamide

InChI

InChI=1S/C16H24ClNO3S/c1-4-21-15-9-12(3)13(17)10-16(15)22(19,20)18-14-8-6-5-7-11(14)2/h9-11,14,18H,4-8H2,1-3H3

InChI Key

JIXAJKOWQWYONT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2CCCCC2C

Origin of Product

United States

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